N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYGHRTVFHGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1,5-dimethylpyrazole with an appropriate aldehyde or ketone under specific conditions to form the corresponding oxime . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxime. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Oxidation Reactions
The oxime group undergoes oxidation to form nitro derivatives under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.
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Conditions : Acidic or neutral media at 25–60°C.
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Product : 1-(1,5-Dimethylpyrazol-4-yl)nitroethane.
Key Data :
| Parameter | Value |
|---|---|
| Optimal pH | 6.5–7.5 |
| Yield (H₂O₂) | 68–72% |
| Yield (mCPBA) | 85–89% |
Reduction Reactions
The oxime moiety is reduced to primary amines using hydride-based agents:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under reflux.
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Product : 1-(1,5-Dimethylpyrazol-4-yl)ethylamine.
Mechanistic Insight :
The reaction proceeds via intermediate imine formation, followed by hydride attack at the C=N bond.
Substitution Reactions
Electrophilic substitution occurs on the pyrazole ring, preferentially at the C-3 position:
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Reagents : Bromine (Br₂), iodomethane (CH₃I), or acetyl chloride (CH₃COCl).
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Conditions : Catalytic FeCl₃ in dichloromethane (DCM) at 0–25°C.
Example :
Bromination :
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Product : 3-Bromo-1,5-dimethylpyrazole-4-ethylidene hydroxylamine.
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Yield : 78%.
Cycloaddition Reactions
The oxime participates in Huisgen 1,3-dipolar cycloaddition with azides:
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Reagents : Sodium azide (NaN₃), copper(I) iodide catalyst.
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Conditions : Dimethylformamide (DMF), 25°C, 12–24 hours.
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Product : 1,2,3-Triazole-linked pyrazole derivatives.
Applications :
-
Used to synthesize heterocyclic frameworks for drug discovery.
Hydrolysis Reactions
Acid-catalyzed hydrolysis regenerates the parent ketone:
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Reagents : 2M HCl or H₂SO₄.
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Conditions : Reflux in aqueous ethanol.
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Product : 1-(1,5-Dimethylpyrazol-4-yl)ethanone.
Kinetics :
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Half-life (t₁/₂) in 1M HCl: 45 minutes at 80°C.
Complexation Reactions
The compound acts as a ligand for transition metals:
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Metals : Cu(II), Fe(III), Zn(II).
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Conditions : Methanol/water (1:1), pH 7–8.
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Product : Octahedral or square-planar complexes.
Stability Constants (log K) :
| Metal Ion | log K |
|---|---|
| Cu²⁺ | 8.2 ± 0.3 |
| Fe³⁺ | 9.1 ± 0.2 |
Photochemical Reactions
UV irradiation induces isomerization:
Scientific Research Applications
Scientific Research Applications of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural features, including a pyrazole ring and an oxime group, which enable it to participate in various chemical reactions and interact with biological targets.
Chemical Applications
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine serves as a building block in synthesizing complex heterocyclic compounds. It can undergo oxidation to form nitroso derivatives, reduction to convert the oxime group to an amine, and electrophilic or nucleophilic substitution reactions on the pyrazole ring. Common reagents for these reactions include hydrogen peroxide, peracids for oxidation, sodium borohydride, or lithium aluminum hydride for reduction, and halogens, alkylating agents, or nucleophiles for substitution.
Biological Applications
This compound is investigated for its potential as a biochemical probe and enzyme inhibitor. Its mechanism of action involves interacting with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition, while the pyrazole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, affecting their function.
Medicinal Applications
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications
In industry, this compound is utilized in developing new materials and chemical processes.
Studies show that pyrazole derivatives exhibit biological activities . 5-aminopyrazoles have prompted research into developing synthetic routes for these compounds .
Other research has shown:
- A simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid exhibits antifungal activity .
- 5-Amino-1-(4-methylphenyl) pyrazole has been tested as an NPY5 antagonist .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as an inhibitor of certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
- CAS Registry Number : 1019067-48-1
- Molecular Formula : C₇H₁₁N₃O
- Molecular Weight : 153.18 g/mol
- Purity : 95% (as synthesized)
Structural Features: This compound consists of a pyrazole ring substituted with two methyl groups at positions 1 and 4. An ethylidene hydroxylamine group is attached to the pyrazole core, forming a Schiff base-like structure.
Comparison with Structurally Similar Compounds
Pyrazole-Based Derivatives
Key Observations :
- Substituent Effects : The ethylidene hydroxylamine group in the target compound distinguishes it from derivatives with piperidine-carboxylic acid or ethylamine substituents. This group may enable metal coordination, unlike the basic amine or ionizable carboxylic acid in related structures .
- Molecular Weight : The target compound has the lowest molecular weight, suggesting better bioavailability compared to bulkier derivatives like the piperidine-carboxylic acid analogue .
Hydrazide Derivatives
Comparison with Target Compound :
- Functional Groups: While the target compound features a pyrazole-hydroxylamine system, gallic hydrazides incorporate trihydroxybenzohydrazide backbones with halogenated phenyl groups. The latter are designed for antioxidant applications, leveraging phenolic -OH groups for radical scavenging .
- Electronic Effects : Halogen substituents (Br, Cl) in gallic hydrazides increase lipophilicity and electron-withdrawing effects, which may enhance membrane permeability compared to the target compound’s methyl-dominated pyrazole system .
Complex Heterocyclic Systems
Key Observations :
- Structural Complexity: The tetrazole-coumarin-pyrimidinone derivative represents a highly complex heterocyclic system, likely designed for multitarget therapeutic applications. In contrast, the target compound’s simpler structure may serve as a building block for further functionalization .
- Synthetic Utility : The target compound’s hydroxylamine group offers reactive sites for condensation or cyclization reactions, whereas complex heterocycles require multi-step syntheses .
Biological Activity
N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine (CAS No. 771528-77-9) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a hydroxylamine functional group attached to a pyrazole derivative, may exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound may possess significant biological activities, particularly in the context of inflammation and oxidative stress. The following sections detail the findings from various studies.
Anti-inflammatory Activity
One of the primary areas of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit nitric oxide (NO) production and other inflammatory mediators in cell models.
Table 1: Summary of Anti-inflammatory Effects
| Study | Model | Key Findings |
|---|---|---|
| RAW 264.7 cells | Inhibited LPS-induced NO production in a dose-dependent manner. | |
| Zebrafish larvae | Reduced LPS-induced inflammatory responses significantly. |
In a study involving RAW 264.7 macrophages, treatment with this compound resulted in a marked reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response. The compound also inhibited the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in mediating inflammatory responses.
The mechanisms through which this compound exerts its effects are still being elucidated. However, preliminary findings suggest several pathways:
- Inhibition of NF-κB Activation : The compound appears to prevent the nuclear translocation of p65, a subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines.
- Reduction of Reactive Oxygen Species (ROS) : By mitigating oxidative stress, this compound may protect cells from damage associated with inflammation.
Case Studies
A notable case study involved the application of this compound in an experimental model of arthritis, where it demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted its potential as an alternative therapeutic agent for managing chronic inflammatory conditions.
Q & A
Q. What are the common synthetic routes for N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine, and how are reaction conditions optimized?
The compound is synthesized via condensation reactions between hydroxylamine derivatives and substituted pyrazole carbonyl precursors. A typical method involves reacting 1,5-dimethylpyrazole-4-carbaldehyde derivatives with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., ethanol or DMF) under reflux. Base catalysts like triethylamine or sodium acetate are often used to deprotonate intermediates and drive the reaction to completion . Optimization focuses on solvent choice (to stabilize intermediates), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 aldehyde to hydroxylamine for excess nucleophile). Purity is confirmed via TLC monitoring and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR identify substituent positions on the pyrazole ring and the ethylidene-hydroxylamine moiety. For example, the imine proton (CH=N) resonates at δ 8.2–8.5 ppm, while pyrazole methyl groups appear as singlets near δ 2.3–2.5 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond angles and torsion parameters. The hydroxylamine group typically forms intramolecular hydrogen bonds with pyrazole nitrogen, stabilizing the planar conformation .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 156.23 for [M+H]) and fragmentation patterns .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar pyrazole derivatives).
- Hygroscopicity Tests : Storage at 25°C/60% RH for 30 days, with periodic HPLC analysis to detect hydrolysis or oxidation. The ethylidene-hydroxylamine group is sensitive to moisture; anhydrous storage under nitrogen is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatization be addressed?
The 1,5-dimethylpyrazole core directs electrophilic substitutions to the 4-position due to steric and electronic effects. For example, acylations with chloroacetyl chloride target the pyrazole’s NH group (if unsubstituted) or the ethylidene-hydroxylamine’s oxygen. Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation uses competitive reactions with directing groups (e.g., nitro or methoxy substituents) to map regiochemical outcomes .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example:
- Tautomeric Equilibria : The hydroxylamine group may exhibit keto-enol tautomerism, altering NMR chemical shifts. Variable-temperature NMR () can "freeze" conformers for analysis .
- Crystal Packing Effects : Hydrogen bonding in the solid state (observed via X-ray) may stabilize non-planar conformations absent in solution. Comparing IR spectra (solid vs. solution) identifies packing-induced shifts .
Q. How is the compound utilized in medicinal chemistry lead optimization?
- Structure-Activity Relationship (SAR) Studies : The ethylidene-hydroxylamine moiety serves as a bioisostere for carboxylates or sulfonamides, enhancing solubility. Derivatives are screened for enzyme inhibition (e.g., cyclooxygenase-2) via kinetic assays .
- Metabolic Stability : Microsomal assays (human liver microsomes) assess oxidative degradation. Methyl groups on the pyrazole ring reduce CYP450-mediated metabolism, improving half-life .
Q. What computational tools predict interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to proteins (e.g., kinases) using crystal structures from the PDB. The hydroxylamine group often forms hydrogen bonds with catalytic lysine residues .
- MD Simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories, focusing on RMSD and ligand-protein hydrogen bond persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
